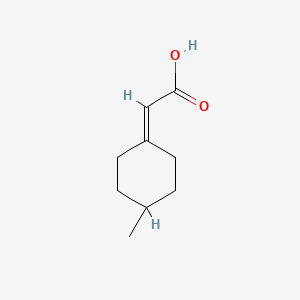

2-(4-methylcyclohexylidene)acetic Acid

Description

Significance of Cyclohexylidene Acetic Acid Derivatives in Contemporary Chemical Research

Cyclohexylidene acetic acid derivatives are a class of compounds that have demonstrated notable potential in various areas of chemical and biomedical research. The inherent reactivity of the α,β-unsaturated carboxylic acid system, combined with the conformational properties of the cyclohexane (B81311) ring, makes these molecules versatile scaffolds. Research into related structures has suggested potential biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netmdpi.com For instance, certain phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors, a key target in anti-inflammatory drug development. researchgate.net While direct biological studies on 2-(4-methylcyclohexylidene)acetic acid are not extensively documented in publicly available literature, the broader class of compounds to which it belongs is of significant interest for the development of new therapeutic agents.

Historical Development of Research on Alkylidenecycloalkane Acids

The scientific journey toward understanding and synthesizing alkylidenecycloalkane acids like this compound is built upon fundamental principles of cycloalkane chemistry and the development of key synthetic methodologies.

The study of cycloalkanes themselves has a rich history, with early theories from Adolf von Baeyer in 1890 proposing that the stability of these rings was related to angle strain. nih.gov This was later refined by the Sachse-Mohr theory, which correctly predicted the non-planar, strain-free chair and boat conformations of cyclohexane. nih.gov This understanding of the three-dimensional structure of the cyclohexane ring is fundamental to comprehending the stereochemistry and reactivity of its derivatives.

The synthesis of the exocyclic double bond characteristic of alkylidenecycloalkane acids has been made possible by several cornerstone reactions in organic chemistry. The Knoevenagel Condensation , discovered by Emil Knoevenagel in the late 19th century, provides a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govnih.gov This reaction, and its Doebner modification, are highly relevant to the synthesis of α,β-unsaturated carboxylic acids. chemspider.com

Another pivotal method is the Wittig Reaction , developed by Georg Wittig in 1954, which utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. nih.gov This reaction is a powerful tool for the specific placement of a double bond. Furthermore, the Reformatsky Reaction , first described in 1887, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester. mdpi.comuni.lu These seminal reactions have provided chemists with a robust toolbox for the construction of complex molecules like this compound and its analogues.

Scope and Objectives of Advanced Academic Investigations on this compound

Advanced academic research on this compound has been particularly focused on its stereochemical properties. A landmark study in this area was the determination of the absolute configuration of the (R)-(-)-enantiomer of the compound by H. M. Walborsky, V. L. Goedken, and J. K. Gawronski in 1992. This research provided crucial insights into the chiroptical properties of this molecule and established a benchmark for further stereochemical studies.

The objectives of such advanced investigations include:

The development of stereospecific synthetic routes to access enantiomerically pure forms of the compound.

The study of the relationship between the absolute configuration and the biological activity of the molecule.

The use of this compound as a chiral building block in the synthesis of more complex molecules.

The physicochemical properties of this compound are fundamental to its study and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14O2 | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 77842-31-0 | |

| IUPAC Name | This compound | |

| SMILES | CC1CCC(=CC(=O)O)CC1 |

Further research is needed to fully elucidate the potential applications of this compound, particularly in the areas of medicinal chemistry and materials science, building upon the foundational knowledge of its synthesis and stereochemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWHMSBKFOPPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400217 | |

| Record name | 2-(4-methylcyclohexylidene)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77842-31-0 | |

| Record name | 2-(4-methylcyclohexylidene)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylcyclohexylidene)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2 4 Methylcyclohexylidene Acetic Acid and Analogues

Axial Chirality in 2-(4-methylcyclohexylidene)acetic Acid Systems

Unlike molecules with a stereogenic center, this compound exhibits axial chirality. This form of chirality arises from the non-planar arrangement of substituent groups around an axis of chirality, which in this case is the double bond connecting the cyclohexane (B81311) ring and the acetic acid moiety. vaia.comwikipedia.org

Theoretical Framework for Axial Chirality in Alkylidenecycloalkanes

Axial chirality is a characteristic of molecules that lack a chiral center but possess an axis of chirality, a structural feature that results in a non-superimposable mirror image. wikipedia.org This phenomenon is well-documented in classes of compounds such as allenes, spiranes, and certain biaryl atropisomers. wikipedia.orgresearchgate.net Alkylidenecycloalkanes, including this compound, represent another class of molecules where axial chirality can arise. researchgate.net

The chirality in these systems originates from the restricted rotation around the exocyclic double bond and the specific substitution pattern on the cycloalkane ring. For a molecule of the type (ab)C=C(cd), chirality exists if the substituents on each carbon of the double bond are different (a ≠ b and c ≠ d). In the case of this compound, the carbons of the double bond are substituted asymmetrically. The carbon of the acetic acid moiety is attached to a hydrogen atom and a carboxyl group. The carbon of the cyclohexane ring is attached to two different pathways around the ring, which is made non-symmetrical by the presence of the methyl group at the 4-position. This arrangement creates two possible enantiomeric forms that are mirror images of each other and not superimposable. vaia.com The geometric constraint of the double bond fixes the spatial orientation of the substituents, leading to a stable chiral molecule. vaia.com

Theoretical and computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the stability and electronic structure of axially chiral molecules. nih.govnih.gov These studies help in predicting the chiroptical properties and the energy barriers to racemization.

Enantiomerism and Optical Activity of this compound

Due to its axial chirality, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. pressbooks.publibretexts.org They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. pressbooks.publibretexts.org However, they differ in their interaction with plane-polarized light, a property known as optical activity. pressbooks.publibretexts.org

Chiral molecules are optically active, meaning they can rotate the plane of polarized light. libretexts.orgyoutube.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) by an equal magnitude. libretexts.org A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. pressbooks.pubkhanacademy.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength of light. pressbooks.publibretexts.org The (R)-(-)-enantiomer of this compound has a reported specific rotation of [α]D -42° (c 0.1, EtOH). acs.org The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the observed rotation of a mixture and the specific rotation of the pure enantiomer. pressbooks.pubyoutube.com

Enantioseparation Methodologies for Chiral Derivatives

The separation of enantiomers, also known as chiral resolution, is a critical process in chemistry and pharmacology, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Various techniques have been developed for the enantioseparation of chiral compounds, including derivatives of this compound.

High-Performance Liquid Chromatographic (HPLC) Enantioseparation on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the separation of enantiomers. phenomenex.comresearchgate.neteijppr.com CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. eijppr.com

Several types of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile and broadly applicable. eijppr.comnih.gov These phases can operate in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.gov The chiral recognition mechanism on polysaccharide-based CSPs is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which create a transient diastereomeric complex between the CSP and the analyte. eijppr.comnih.gov

For the separation of acidic compounds like this compound and its derivatives, the mobile phase composition, including the type and concentration of the organic modifier and any additives (acidic or basic), plays a crucial role in achieving optimal resolution. researchgate.netnih.gov Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin (B549263) and teicoplanin, have also proven effective for the enantioseparation of amino acids and their derivatives. nih.gov

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Common Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of chiral compounds, including acids, amines, and neutral molecules. eijppr.comnih.gov |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Amino acids, peptides, and other polar compounds. nih.gov |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Aromatic compounds, compounds with π-acidic or π-basic groups. eijppr.com |

| Ligand Exchange | Amino acid and copper(II) complexes | Amino acids and their derivatives. phenomenex.com |

| Protein-based | Albumin, α1-acid glycoprotein | Drugs and other xenobiotics. eijppr.com |

Resolution Techniques for Racemic Mixtures of Axially Chiral Amino Acid Derivatives

Besides chromatographic methods, classical resolution techniques involving the formation of diastereomeric salts are also employed to separate racemic mixtures. This approach involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with an achiral acid.

For amino acid derivatives, which possess both an acidic and a basic functional group, this method can be adapted. For instance, the carboxylic acid function of an axially chiral amino acid derivative can be reacted with a chiral amine. Alternatively, if the amino group is free, it can be reacted with a chiral acid. The choice of resolving agent and solvent is critical for successful separation. researchgate.netnih.gov

Another approach is the use of enzymes, which are inherently chiral and can selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution. This can lead to the separation of the unreacted enantiomer from the product of the reaction.

Synthetic Methodologies for 2 4 Methylcyclohexylidene Acetic Acid and Its Derivatives

Synthetic Routes to 2-(4-methylcyclohexylidene)acetic Acid

The creation of the exocyclic double bond in the target compound is a key synthetic challenge, addressed effectively by olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters, which are direct precursors to compounds like this compound. nrochemistry.comresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In this specific synthesis, the key reactants are 4-methylcyclohexanone (B47639) and a phosphonoacetate ester, such as triethyl phosphonoacetate.

The process begins with the deprotonation of the phosphonoacetate using a suitable base (e.g., sodium hydride) to generate a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. youtube.com The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to form the alkene and a water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.org The HWE reaction generally favors the formation of the (E)-alkene, which corresponds to the desired geometric isomer of the product ester. nrochemistry.comwikipedia.org Subsequent hydrolysis of the resulting ethyl 2-(4-methylcyclohexylidene)acetate under basic conditions yields the target carboxylic acid.

Key Features of the HWE Reaction:

High Nucleophilicity: Phosphonate carbanions are more nucleophilic than the ylides used in the Wittig reaction, allowing them to react efficiently with sterically hindered ketones. orgsyn.org

Stereoselectivity: The reaction typically yields the thermodynamically more stable (E)-isomer as the major product. wikipedia.org

Simple Purification: The phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. orgsyn.org

Oxazolone (B7731731) chemistry provides a classic route to α,β-unsaturated N-acylamino acids, which are important derivatives. jddtonline.info The Erlenmeyer-Plöchl azlactone synthesis is a prominent method in this category. biointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone—in this case, 4-methylcyclohexanone—in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). jddtonline.infobiointerfaceresearch.com

The reaction proceeds through the formation of a 5(4H)-oxazolone, also known as an azlactone. biointerfaceresearch.com The acetic anhydride serves both as a dehydrating agent and as a catalyst for the cyclization of the N-acylglycine to the oxazolone intermediate. This intermediate then undergoes a condensation reaction with 4-methylcyclohexanone to yield 4-(4-methylcyclohexylidene)-2-phenyl-5(4H)-oxazolone. These unsaturated oxazolones are versatile intermediates that can be used to synthesize various compounds, including α,β-didehydroamino acid derivatives upon hydrolysis. ajrconline.orgresearchgate.net

For the synthesis of more complex derivatives, such as α-amino acid esters, a specialized HWE reagent is employed. orgsyn.org The synthesis of methyl 2-(4-methylcyclohexylidene)-2-(benzyloxycarbonylamino)acetate can be achieved by reacting 4-methylcyclohexanone with a phosphonate reagent like methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate. orgsyn.org

This specialized reagent is prepared from a hemiaminal, which is then treated with triphenyl phosphite. orgsyn.org The subsequent HWE reaction follows the standard mechanism. The phosphonate is deprotonated with a base to form a carbanion, which then reacts with 4-methylcyclohexanone. This olefination provides the desired N-protected α,β-unsaturated amino acid ester with high stereoselectivity, typically favoring the (E)-isomer. orgsyn.org

Table 1: Key Reagents in the Synthesis of this compound and Derivatives

| Reactant/Reagent | Role | Target Section |

| 4-Methylcyclohexanone | Ketone substrate | 3.1.1, 3.1.2, 3.1.3 |

| Triethyl phosphonoacetate | HWE reagent | 3.1.1 |

| Hippuric Acid | N-acylglycine precursor | 3.1.2 |

| Acetic Anhydride | Dehydrating agent/catalyst | 3.1.2 |

| Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | Specialized HWE reagent | 3.1.3 |

Derivatization Strategies and Synthetic Transformations

The core structure of this compound and its precursors can be chemically modified to produce a range of other functional molecules, including hydrazones and lactones.

Hydrazones are organic compounds characterized by the R₁R₂C=NNH₂ structure and are typically formed by the reaction of a ketone or aldehyde with hydrazine (B178648) (H₂NNH₂). libretexts.orgwikipedia.org In the context of the cyclohexylidene system, the precursor ketone, 4-methylcyclohexanone, can be readily converted into its corresponding hydrazone.

The reaction is a condensation process where the oxygen atom of the carbonyl group is replaced by the =NNH₂ group. wikipedia.org This transformation is often an intermediate step in further synthetic sequences, most notably the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.org The formation of hydrazones can proceed under either acidic or basic conditions. nih.govstackexchange.com

Lactones, which are cyclic esters, can be synthesized from this compound through intramolecular cyclization reactions. wikipedia.org A common and effective strategy for this transformation is halolactonization. thieme-connect.de

In this reaction, the alkene double bond of the this compound is attacked by a halogen, such as iodine or bromine, in the presence of a weak base (e.g., sodium bicarbonate). This electrophilic addition leads to the formation of a cyclic halonium ion intermediate. The adjacent carboxylic acid group then acts as an intramolecular nucleophile, attacking the intermediate to open the ring and form the lactone. wikipedia.org This process results in the formation of a γ-lactone containing a halogen atom, which can be a valuable synthetic handle for further transformations. The stability of five- and six-membered rings makes the formation of γ- and δ-lactones particularly favorable. youtube.com

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a variety of derivatives, most notably amides and esters. These transformations are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of the parent molecule, such as solubility, stability, and biological activity.

Amidation Reactions

The conversion of this compound to its corresponding amides can be achieved through several standard synthetic protocols. A common and effective method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine.

One of the most widely used methods is the carbodiimide-mediated coupling. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. ucl.ac.uk The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine. To enhance the efficiency of the reaction and minimize side reactions, such as the formation of N-acylurea byproducts, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often included. ucl.ac.uk These additives react with the O-acylisourea to form an active ester intermediate, which then cleanly reacts with the amine to yield the desired amide. The choice of solvent for these reactions is typically a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Another powerful set of coupling reagents are the uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net These reagents, often used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate rapid amide bond formation, even with sterically hindered amines or acid-sensitive substrates. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-methylcyclohexylidene)acetyl chloride can then be reacted with an amine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to afford the corresponding amide.

While specific examples of amidation of this compound are not extensively detailed in publicly available literature, the following table illustrates representative amidation reactions based on established methodologies.

Table 1: Representative Amidation Reactions of this compound

| Amine | Coupling Reagent/Method | Base | Solvent | Product |

|---|---|---|---|---|

| Ammonia | EDC, HOBt | - | DMF | 2-(4-methylcyclohexylidene)acetamide |

| Aniline | DCC, DMAP | - | DCM | N-phenyl-2-(4-methylcyclohexylidene)acetamide |

| Benzylamine | HATU | DIPEA | DMF | N-benzyl-2-(4-methylcyclohexylidene)acetamide |

| Piperidine | SOCl₂, then amine | Triethylamine | DCM | 1-(2-(4-methylcyclohexylidene)acetyl)piperidine |

Esterification Reactions

Ester derivatives of this compound can be readily synthesized through several classical and modern esterification methods. The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.

The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). uni.lugoogle.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. uni.lugoogle.com This method is particularly well-suited for the synthesis of simple alkyl esters like methyl or ethyl esters. researchgate.netnih.gov

For more sensitive or sterically hindered alcohols, milder methods are preferred. The Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method for forming esters at room temperature. nih.gov Similar to amidation, this reaction proceeds via an active ester intermediate.

Another approach involves the alkylation of the carboxylate salt of this compound. The carboxylic acid can be deprotonated with a base, such as an alkali metal carbonate or hydroxide, to form the corresponding carboxylate. This nucleophilic carboxylate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to produce the ester. nih.gov

The following table provides illustrative examples of esterification reactions for this compound based on these well-established procedures.

Table 2: Representative Esterification Reactions of this compound

| Alcohol/Alkyl Halide | Reagent/Method | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Methyl 2-(4-methylcyclohexylidene)acetate |

| Ethanol | Fischer Esterification | TsOH (catalytic) | Toluene (Dean-Stark) | Ethyl 2-(4-methylcyclohexylidene)acetate |

| tert-Butanol | Steglich Esterification | DCC, DMAP | DCM | tert-Butyl 2-(4-methylcyclohexylidene)acetate |

| Benzyl bromide | Alkylation | K₂CO₃ | DMF | Benzyl 2-(4-methylcyclohexylidene)acetate |

Reactivity and Reaction Mechanisms of 2 4 Methylcyclohexylidene Acetic Acid Systems

Exocyclic Double Bond Reactivity and Functionalization

The exocyclic double bond in 2-(4-methylcyclohexylidene)acetic acid, being part of an α,β-unsaturated system, is susceptible to a variety of addition reactions. This reactivity is influenced by both steric and electronic factors. The double bond can be functionalized through several methods, including hydrogenation, epoxidation, and dihydroxylation, leading to a range of saturated and functionalized cyclohexane (B81311) derivatives.

Catalytic Hydrogenation: The exocyclic double bond can be readily reduced to the corresponding saturated derivative, 2-(4-methylcyclohexyl)acetic acid, via catalytic hydrogenation. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, potentially leading to either cis or trans isomers with respect to the substituents on the cyclohexane ring.

Epoxidation and Dihydroxylation: The electron-rich double bond is also a target for electrophilic attack, enabling reactions like epoxidation and dihydroxylation. Epoxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. Subsequent acid-catalyzed ring-opening of the epoxide can yield a diol. Alternatively, direct dihydroxylation of the double bond can be accomplished. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org Anti-dihydroxylation can be accomplished via the opening of an epoxide with aqueous acid. libretexts.org These reactions provide routes to vicinal diols with defined stereochemistry.

While these are common reactions for α,β-unsaturated systems, specific studies detailing the functionalization of the exocyclic double bond of this compound are not widely available in the reviewed literature. The table below summarizes the potential functionalization reactions of the exocyclic double bond based on general principles of organic chemistry.

| Reaction | Reagents | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Carboxylic Acid |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Syn-Diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-Diol |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.

Esterification Reaction Mechanisms

Esterification of this compound can be achieved through several methods, with the Fischer-Speier and Steglich esterifications being two of the most common.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmdpi.comlibretexts.orgmasterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yields the ester. organic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Mechanism of Fischer-Speier Esterification:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester. A key byproduct of this reaction is the corresponding urea (B33335) (dicyclohexylurea if DCC is used), which is insoluble in most organic solvents and can be removed by filtration. wikipedia.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reversible, requires excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |

| Steglich | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org |

Amidation Reaction Mechanisms

The synthesis of amides from this compound can be accomplished by reacting it with an amine. Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

One common method involves the use of coupling agents similar to those used in Steglich esterification, such as DCC or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization in the case of chiral amines. The mechanism is analogous to the Steglich esterification, where the carboxylic acid is converted to a reactive intermediate that is then attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl generated during the reaction, to produce the amide. This method is highly efficient but may not be suitable for substrates with acid-sensitive functional groups.

A variety of modern catalytic methods for direct amidation that operate under milder conditions have also been developed, utilizing catalysts based on boronic acids or transition metals like titanium and zirconium. organic-chemistry.orgnih.gov These methods offer alternative routes to amides with improved functional group tolerance.

Mechanistic Insights into Hydrazone Formation

Hydrazones are a class of compounds characterized by a C=N-N linkage and are typically formed by the condensation reaction of a carbonyl compound with a hydrazine (B178648) derivative. In the context of this compound, hydrazone formation would typically proceed via its corresponding hydrazide.

The synthesis of the necessary intermediate, 2-(4-methylcyclohexylidene)acetohydrazide, can be achieved by reacting an ester of this compound (e.g., the methyl or ethyl ester) with hydrazine hydrate (B1144303) (N₂H₄·H₂O). researchgate.netrsc.org This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Once the acetohydrazide is formed, it can be condensed with an aldehyde or a ketone to yield the corresponding hydrazone. researchgate.netnaturalspublishing.comnih.govasianpubs.org The reaction is usually catalyzed by a small amount of acid. The mechanism involves the initial nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form the C=N double bond of the hydrazone. researchgate.net The reaction is typically reversible and can be driven to completion by removing the water formed.

The resulting hydrazones can exist as stereoisomers (E/Z) and tautomers (keto-enol). researchgate.net

Cyclization Mechanisms in the Synthesis of Bicyclic Lactones

The structure of this compound contains both a double bond and a carboxylic acid, making it a suitable precursor for the synthesis of bicyclic lactones through intramolecular cyclization reactions. Two prominent examples of such cyclizations are iodolactonization and intramolecular hydroalkoxylation.

Iodolactonization: This reaction involves the electrophilic addition of iodine to the double bond, which triggers an intramolecular nucleophilic attack by the carboxylate group. wikipedia.org The reaction is typically initiated by treating the unsaturated carboxylic acid with iodine (I₂) in the presence of a base, such as sodium bicarbonate. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate. The iodine then forms an iodonium (B1229267) ion intermediate across the double bond, which is subsequently attacked by the carboxylate in an intramolecular fashion. This attack usually proceeds in an anti-fashion and follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon of the iodonium ion, leading to the formation of an iodo-substituted bicyclic lactone. wikipedia.org The stereochemical outcome of the reaction can often be controlled by the reaction conditions. orgsyn.org

Intramolecular Hydroalkoxylation: This is an atom-economical method for forming cyclic ethers, and in this case, lactones. organic-chemistry.orgnih.govnih.gov The reaction involves the intramolecular addition of the hydroxyl group of the carboxylic acid across the double bond. This process is typically catalyzed by transition metals (e.g., gold, lanthanides) or can be enzyme-catalyzed. organic-chemistry.orgnih.gov The mechanism generally involves coordination of the metal catalyst to the double bond, which activates it towards nucleophilic attack by the carboxylic acid. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the bicyclic lactone. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions.

Applications of 2 4 Methylcyclohexylidene Acetic Acid and Its Derivatives in Medicinal Chemistry

Role as Synthetic Building Blocks and Pharmaceutical Intermediates

2-(4-methylcyclohexylidene)acetic acid is a versatile synthetic building block in medicinal chemistry. Its structural framework, comprising a cyclohexylidene ring and a carboxylic acid functional group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which in turn can participate in a wide range of chemical reactions to build diverse molecular architectures.

The cyclohexylidene group provides a lipophilic and conformationally flexible core, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the methyl group on the cyclohexane (B81311) ring introduces a stereocenter, allowing for the exploration of stereoisomerism in drug design, which can significantly impact biological activity and selectivity. While specific examples of its incorporation into marketed drugs are not extensively documented in publicly available literature, the fundamental reactivity and structural characteristics of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. Its utility is underscored by its commercial availability from various chemical suppliers, indicating its use in research and development. chemicalbook.com

Development of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are primarily used in the treatment of depression, while MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's disease. mdpi.com The hydrazone derivatives of cyclohexylidene structures have emerged as a promising class of MAO inhibitors. nih.govnih.govazjournalbar.com

Selective Inhibition of Human MAO-A and MAO-B Isoforms by Methylcyclohexylidene Hydrazone Derivatives

Research into hydrazone derivatives has revealed their potential for selective inhibition of MAO isoforms. For instance, a series of 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones demonstrated potent and selective inhibitory activity against the human MAO-B isoform. nih.gov These findings highlight the potential of the methylcyclohexylidene scaffold in designing selective MAO-B inhibitors. The general structure of these active hydrazone derivatives involves the condensation of a cyclohexanone (B45756) derivative with a suitable hydrazine (B178648), suggesting that this compound can be a precursor for such compounds after appropriate chemical modifications.

Structure-Activity Relationship (SAR) Studies for MAO Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For hydrazone-based MAO inhibitors, several structural features have been identified as important for their activity. The nature of the substituent on the aromatic ring of the hydrazone moiety significantly influences the inhibitory potency and selectivity for MAO-A versus MAO-B. dntb.gov.uanih.gov

In studies of related 2-thiazolylhydrazone derivatives, it was found that the substitution pattern on the aryl group attached to the thiazole (B1198619) ring plays a critical role in determining the inhibitory activity. enamine.net For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the active site of the MAO enzyme. While specific SAR studies on derivatives of this compound are not extensively reported, the general principles derived from similar structures provide a roadmap for the rational design of new and more potent MAO inhibitors based on this scaffold.

Interactive Data Table: MAO-B Inhibition by Representative Hydrazone Derivatives

| Compound | Structure | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| 8 | 2-methylcyclohexylidene-(4-phenylthiazol-2-yl)hydrazone | 14.20 ± 0.26 | >700 |

| (R)-8 | (R)-2-methylcyclohexylidene-(4-phenylthiazol-2-yl)hydrazone | 14.20 ± 0.26 | >700 |

| (S)-8 | (S)-2-methylcyclohexylidene-(4-phenylthiazol-2-yl)hydrazone | 26.81 ± 2.74 | >370 |

Data sourced from a study on 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones. nih.gov

Enantioselective Potency in MAO Inhibition

The presence of a stereocenter in the methylcyclohexylidene moiety allows for the investigation of enantioselectivity in MAO inhibition. It has been observed that the different enantiomers of a chiral inhibitor can exhibit significantly different potencies and selectivities. In the case of 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones, the (R)-enantiomer was found to be more active against MAO-B than the (S)-enantiomer. nih.gov This enantiomeric preference suggests that the stereochemistry of the cyclohexyl ring plays a crucial role in the orientation of the inhibitor within the enzyme's active site, leading to differential binding affinities. This highlights the importance of stereocontrolled synthesis in developing optimized MAO inhibitors from chiral building blocks like this compound.

Antimicrobial Activity of 2-(4-methylcyclohexylidene) Hydrazone Derivatives

The increasing prevalence of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Hydrazone derivatives have been extensively studied for their broad-spectrum antimicrobial activities. nih.govnih.govazjournalbar.comnih.gov

Applications of 2 4 Methylcyclohexylidene Acetic Acid in Agrochemical Chemistry

Utilization as Essential Building Blocks for Agrochemical Synthesis

The chemical architecture of 2-(4-methylcyclohexylidene)acetic acid makes it a significant intermediate in the synthesis of certain agrochemical compounds. A key European patent discloses a class of unsaturated cyclohexylacetic acid derivatives with pronounced fungicidal and insecticidal efficacy. sapphirebioscience.com The general synthetic pathway outlined in this patent involves the modification of the acetic acid moiety of the cyclohexylidene derivative to yield a range of active compounds.

The synthesis typically proceeds from a substituted cyclohexanone (B45756), in this case, 4-methylcyclohexanone (B47639), which is reacted to introduce the acetic acid side chain, forming this compound. This intermediate can then undergo further reactions, such as esterification or amidation, to produce the final agrochemical products. The versatility of the carboxylic acid group allows for the introduction of various functional groups, leading to a diverse library of potential agrochemical candidates.

While the patent encompasses a broad range of derivatives, it establishes the core structure of non-saturated cyclohexyl acetic acids, including the 4-methyl substituted variant, as a viable starting point for developing new pesticides. sapphirebioscience.com

Contributions to the Development of Novel Agrochemical Products

The primary contribution of this compound and its related compounds to agrochemical development lies in their demonstrated effectiveness against a wide array of plant pathogenic fungi. sapphirebioscience.com The derivatives synthesized from this structural family have shown potential as both foliar and soil fungicides, with some exhibiting systemic activity. sapphirebioscience.com

The fungicidal applications of these compounds are particularly noted against various pathogens, as detailed in the table below, which is based on findings from patent literature.

Table 1: Potential Fungal Targets of Agrochemicals Derived from Cyclohexylidene Acetic Acid Scaffolds

| Target Fungi | Common Name / Disease | Affected Crops |

|---|---|---|

| Puccinia species | Rusts | Cereals |

| Erysiphe graminis | Powdery Mildew | Cereals |

| Leptosphaeria nodorum | Glume Blotch | Wheat |

| Pyrenophora teres | Net Blotch | Barley |

| Pyricularia oryzae | Rice Blast | Rice |

| Botrytis cinerea | Grey Mould | Strawberries, Grapes |

This table is based on the general class of compounds described in the patent literature and represents potential applications. sapphirebioscience.com

In addition to their fungicidal properties, the patent also claims insecticidal activity for this class of compounds, broadening their potential impact on the development of new crop protection solutions. sapphirebioscience.com The development of such dual-action or broad-spectrum agrochemicals is a significant goal in the industry, aiming to provide farmers with more efficient and cost-effective tools for managing a variety of pests and diseases.

While specific, commercialized agrochemical products directly originating from this compound are not widely documented in publicly available literature, its inclusion in key patents underscores its importance as a lead structure in the ongoing search for novel and effective crop protection agents. The research into this and related compounds contributes to the foundational knowledge base that may lead to the next generation of agrochemicals.

Advanced Analytical Characterization of 2 4 Methylcyclohexylidene Acetic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

High-Resolution 1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers critical insights into the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons.

For 2-(4-methylcyclohexylidene)acetic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various proton environments. The vinylic proton (=CH) would appear in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond and the carboxylic acid group. The protons of the cyclohexyl ring would resonate in the aliphatic region (approximately 1.0-3.0 ppm). The methyl group protons on the cyclohexane (B81311) ring would likely appear as a doublet around 0.9-1.2 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its observation can depend on the solvent and concentration.

| Proton Environment (Predicted for this compound) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Vinylic Proton (=CH) | 5.5 - 6.0 | Singlet |

| Methine Proton on Ring (-CH-) | 1.5 - 2.5 | Multiplet |

| Methylene (B1212753) Protons on Ring (-CH₂-) | 1.0 - 2.5 | Multiplets |

| Methyl Protons (-CH₃) | 0.9 - 1.2 | Doublet |

Note: The data in this table is predicted based on general principles of ¹H NMR spectroscopy.

13C NMR for Carbon Skeleton and Functional Group Assignment

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-185 ppm. libretexts.org The two sp² hybridized carbons of the exocyclic double bond would resonate between 115 and 160 ppm. The sp³ hybridized carbons of the cyclohexyl ring and the methyl group would appear in the upfield region, generally between 10 and 50 ppm. libretexts.org

Experimental data for a stereoisomer, (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid, shows a similar pattern, which can serve as a valuable reference. spectrabase.com

| Carbon Environment (Reference: (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid) | Observed Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | Not specified |

| Vinylic Carbons (C=C) | Not specified |

| Cyclohexyl Carbons (-CH-, -CH₂-) | Not specified |

| Methyl Carbon (-CH₃) | Not specified |

Note: The table above refers to an isomer of the target compound. Specific peak assignments were not available in the source.

For comparison, the ¹³C NMR spectrum of acetic acid shows the carbonyl carbon at approximately 177 ppm and the methyl carbon at around 20 ppm. hmdb.ca

| Carbon Environment (Reference: Acetic Acid) | Observed Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~177 |

| Methyl Carbon (-CH₃) | ~20 |

Source: hmdb.ca

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The C=C stretching vibration of the exocyclic double bond would appear around 1640-1680 cm⁻¹. Finally, the C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

While experimental data for the target molecule is not available, the IR spectrum of acetic acid shows a characteristic broad O-H stretch and a strong C=O stretch at approximately 1715 cm⁻¹. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 (strong) |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 |

| Alkyl C-H | C-H Stretch | <3000 |

| Vinylic C-H | C-H Stretch | >3000 |

Note: The data in this table is based on established IR correlation charts.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like carboxylic acids. nih.gov In ESI-MS, this compound is expected to be readily ionized. In positive ion mode, it would likely form a protonated molecule [M+H]⁺. In negative ion mode, it would form a deprotonated molecule [M-H]⁻.

The molecular weight of this compound (C₉H₁₄O₂) is 154.21 g/mol . nih.gov Therefore, in a positive ion ESI-MS spectrum, a peak at an m/z of approximately 155.22 would correspond to the [M+H]⁺ ion. In negative ion mode, a peak at an m/z of around 153.20 would represent the [M-H]⁻ ion.

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.orgresearchgate.net For this compound, the fragmentation of the [M+H]⁺ ion might involve the loss of water to give a fragment at m/z 137.21. The loss of the entire acetic acid moiety is also a plausible fragmentation pathway.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifying parameter. uni.lu

| Ion | Predicted m/z |

| [M+H]⁺ | 155.10666 |

| [M+Na]⁺ | 177.08860 |

| [M-H]⁻ | 153.09210 |

| [M+H-H₂O]⁺ | 137.09664 |

Source: Predicted data from PubChem. uni.lu

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For this compound (C₉H₁₄O₂), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 154.21 g/mol . nih.govchemicalbook.comsapphirebioscience.com

The fragmentation of this compound in EIMS is guided by the presence of the carboxylic acid group and the substituted cyclohexane ring. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of the entire carboxyl group (-COOH, 45 amu). libretexts.org Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available.

The fragmentation pattern provides a unique fingerprint for the molecule. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment formed. For this compound, significant fragments would likely arise from cleavages at the bonds adjacent to the carbonyl group and within the cyclohexyl ring. libretexts.org

Table 1: Predicted EIMS Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Description of Loss |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion ([M]⁺) |

| 139 | [C₈H₁₁O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 111 | [C₇H₁₁O]⁺ | Loss of the carboxyl group (•COOH) |

| 95 | [C₇H₁₁]⁺ | Loss of the acetic acid moiety (CH₂COOH) |

| 67 | [C₅H₇]⁺ | Fragmentation of the cyclohexyl ring |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial method for confirming the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen). The molecular formula for this compound is C₉H₁₄O₂. nih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. By comparing these theoretical values with the experimentally determined percentages, the purity and correctness of the empirical formula can be verified.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 70.10 |

| Hydrogen (H) | 9.15 |

Note: The theoretical percentages are calculated based on the molecular formula C₉H₁₄O₂ and atomic masses of C (12.011 u), H (1.008 u), and O (15.999 u).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. For this compound, both thin-layer and column chromatography are routinely employed during and after its synthesis.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net During the synthesis of this compound, TLC can be used to observe the consumption of starting materials and the formation of the product. rochester.edu

The process involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, alongside spots of the starting materials for reference. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is also used to help differentiate between the reactant and product, especially if they have similar retention factors (Rf). rochester.edu The plate is then developed in a suitable solvent system. As the product, a carboxylic acid, is more polar than the likely non-polar starting materials (e.g., a ketone and a phosphonate (B1237965) ylide in a Wittig-Horner-Emmons reaction), it will have a lower Rf value on the silica gel plate. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. libretexts.org

Table 3: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, e.g., 30:70 ethyl acetate (B1210297)/hexanes with 1% acetic acid. The ratio is optimized as needed. |

| Visualization | UV light (254 nm) for UV-active compounds. Staining with an appropriate agent (e.g., potassium permanganate (B83412) or p-anisaldehyde) followed by heating. aga-analytical.com.pl |

Following the completion of the reaction, column chromatography is the standard method for purifying the crude product on a preparative scale. aga-analytical.com.platlantis-press.com This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude mixture containing this compound is loaded onto the top of a column packed with a stationary phase, most commonly silica gel.

An appropriate eluent (mobile phase), often a slightly less polar solvent system than that used for TLC, is passed through the column. The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar impurities will elute first, followed by the more polar product, this compound. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

Table 4: Typical Column Chromatography Conditions for Purifying this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient solvent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the product. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing of the carboxylic acid. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-cyclohexylideneacetic acid |

| 2-(cyclohex-1-en-1-yl)acetic acid |

| Ethyl acetate |

| Hexane |

| Acetic acid |

| Potassium permanganate |

Future Research Directions for 2 4 Methylcyclohexylidene Acetic Acid

Development of Innovative and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-(4-methylcyclohexylidene)acetic acid should prioritize the development of more efficient, sustainable, and environmentally benign methodologies. While classical approaches such as the Wittig or Horner-Wadsworth-Emmons reactions have been traditionally employed for creating α,β-unsaturated carboxylic acids, they often generate stoichiometric amounts of byproducts that can complicate purification and have a negative environmental impact. chemistryviews.org

Promising future avenues include the exploration of catalytic one-pot reactions . For instance, copper-catalyzed carboxylation of alkynes using carbon dioxide as a C1 source presents a highly atom-economical and stereospecific route to α,β-unsaturated carboxylic acids. chemistryviews.org The development of a similar strategy starting from a readily available 4-methylcyclohexanone (B47639) derivative could significantly streamline the synthesis of the target compound.

Furthermore, biocatalytic approaches offer a green alternative to traditional chemical synthesis. The use of carboxylic acid reductases (CARs) has shown promise in the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org Research could be directed towards engineering enzymes that can catalyze the reverse reaction or developing multi-enzyme cascades to produce this compound from bio-based precursors in a sustainable manner. rsc.org

Continuous flow chemistry is another area that warrants investigation. This technology can offer improved safety, scalability, and efficiency compared to batch processes, particularly when dealing with energetic intermediates. rsc.org

Rational Design and Synthesis of Advanced Bioactive Analogues

The structural motif of this compound, featuring a cyclic lipophilic group attached to a carboxylic acid, is a common feature in biologically active molecules. researchgate.net Future research should focus on the rational design and synthesis of advanced bioactive analogues to explore and optimize its potential pharmacological and agrochemical activities.

A key strategy will be the application of bioisosteric replacement of the carboxylic acid group. While the carboxylate is often crucial for target binding, it can also lead to poor pharmacokinetic properties. nih.govresearchgate.netdrughunter.comnih.govhyphadiscovery.com Replacing it with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids could lead to analogues with improved metabolic stability, cell permeability, and target selectivity. nih.govresearchgate.netdrughunter.comnih.govhyphadiscovery.com

| Bioisostere | Potential Advantages |

| Tetrazole | Similar pKa to carboxylic acid, increased lipophilicity. drughunter.com |

| Acyl Sulfonamide | Can improve metabolic profile. nih.gov |

| Hydroxamic Acid | Potential for improved binding interactions. |

This table illustrates potential bioisosteric replacements for the carboxylic acid moiety in this compound and their associated advantages in drug design.

Systematic structure-activity relationship (SAR) studies will be crucial. This will involve the synthesis of a library of analogues with modifications to the 4-methylcyclohexyl ring, such as altering the position of the methyl group, introducing other substituents, or changing the ring size. The resulting compounds would then be screened for a wide range of biological activities. researchgate.net

Integration of Advanced Computational Approaches for Predictive Modeling

To accelerate the discovery of potent and selective analogues, future research should heavily integrate advanced computational approaches for predictive modeling. rsc.orgresearchgate.netrsc.org Machine learning and deep learning algorithms are becoming increasingly powerful tools for predicting the bioactivity of small molecules based on their chemical structure. stanford.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound analogues to correlate their structural features with their biological activities. This can help in identifying the key molecular descriptors that govern their potency and selectivity.

Molecular docking simulations can be employed to predict the binding modes of this compound and its analogues with various biological targets. This can provide valuable insights for the rational design of new compounds with improved binding affinities. nih.gov For instance, if a target enzyme is identified, docking studies can guide the design of analogues that form more favorable interactions with the active site.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness of virtual compounds before their synthesis, thereby reducing the time and cost associated with drug discovery.

Expansion of Pharmacological and Agrochemical Applications

While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests a range of potential applications that warrant future investigation. The presence of the carboxylic acid moiety is a common feature in many pharmaceuticals and agrochemicals. researchgate.netlookchem.compatsnap.compatsnap.com

In the pharmacological arena , given that some cyclic carboxylic acids exhibit anti-inflammatory or antimicrobial properties, future research could involve screening this compound and its analogues against a panel of relevant biological targets. nih.gov For example, some research hints at potential applications in kidney and liver research. sapphirebioscience.com

In the agrochemical sector , many herbicides and plant growth regulators are carboxylic acid derivatives. patsnap.compatsnap.comnih.gov For example, 2,4-dichlorophenoxyacetic acid is a widely used herbicide. patsnap.compatsnap.com Therefore, screening this compound and its analogues for herbicidal, insecticidal, or fungicidal activity could uncover new applications in agriculture. Dicarboxylic acids have also been shown to enhance the efficacy of some pesticides. google.com

Investigation of Emerging Applications in Materials Science

The α,β-unsaturated carboxylic acid functionality in this compound makes it a potentially valuable monomer for the synthesis of novel polymers. Acrylic acid and its derivatives are widely used in the production of a variety of polymers with diverse applications. researchgate.net

Future research could explore the polymerization of this compound or its esters to create new materials. The incorporation of the 4-methylcyclohexylidene group into a polymer backbone could impart unique properties such as increased hydrophobicity, thermal stability, or altered mechanical properties.

These novel polymers could find applications as:

Specialty coatings and adhesives: The cyclic moiety could enhance adhesion to non-polar surfaces.

Hydrogels and superabsorbent polymers: Copolymers of this compound with more hydrophilic monomers like acrylamide (B121943) could lead to materials with tailored swelling properties for applications in agriculture or hygiene products. researchgate.netnih.govnih.gov

Functional materials: The carboxylic acid group provides a handle for further chemical modification, allowing for the creation of functional polymers for applications in areas such as drug delivery or sensors.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(4-methylcyclohexylidene)acetic acid?

- Molecular Formula : C₉H₁₄O₂

- CAS Registry Number : 77842-31-0

- Molecular Weight : 154.206 g/mol

- Stability : Stable under recommended storage conditions (avoid heat, moisture, strong acids/alkalis, and oxidizing agents) .

- Analytical Methods : Characterization via NMR, HPLC, and mass spectrometry (MS) is recommended for purity assessment. Structural determination can employ X-ray crystallography using programs like SHELXL for refinement .

Q. How can researchers synthesize this compound with high purity?

- Synthetic Routes : Leverage computational tools (e.g., PISTACHIO, REAXYS) to predict feasible pathways. A common approach involves cyclohexylidene precursor functionalization, with careful control of reaction conditions to minimize by-products .

- Optimization : Use mild reaction conditions (e.g., controlled temperature, inert atmosphere) and purification techniques like recrystallization or column chromatography. Monitor yield and purity via TLC and HPLC .

Q. What analytical techniques are critical for quantifying and characterizing this compound?

- Quantitative Analysis : Titration with a strong base (e.g., NaOH) for carboxylic acid quantification, validated via pH indicators (e.g., phenolphthalein) .

- Advanced Techniques : High-resolution MS for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and X-ray diffraction for crystallographic data .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology : Use SHELX software (e.g., SHELXL) for refinement, incorporating high-resolution data. Address discrepancies (e.g., disorder in the cyclohexylidene ring) by refining anisotropic displacement parameters and validating with residual density maps .

- Validation Tools : Cross-check with computational models (DFT calculations) to ensure geometric accuracy .

Q. What experimental design considerations are crucial for studying the compound’s reactivity under varying conditions?

- Stability Studies : Conduct accelerated degradation tests under stress conditions (e.g., UV light, humidity) to identify decomposition pathways. Use LC-MS to track degradation products .

- Reactivity Screening : Test compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) in controlled environments. Monitor reactions via in-situ FTIR or Raman spectroscopy .

Q. How can researchers address conflicting toxicological or safety data in risk assessments?

- Data Integration : Prioritize peer-reviewed studies over incomplete safety datasheets. For gaps (e.g., acute toxicity), perform in vitro assays (e.g., Ames test for mutagenicity) or consult predictive toxicology databases .

- Handling Protocols : Implement engineering controls (fume hoods) and personal protective equipment (gloves, safety goggles) as per OSHA/GHS guidelines .

Q. What computational strategies are effective for predicting the compound’s biological interactions?

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes, receptors). Validate with in vitro assays for binding affinity .

- ADME Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.